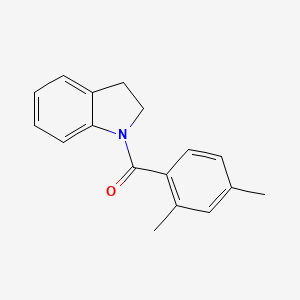

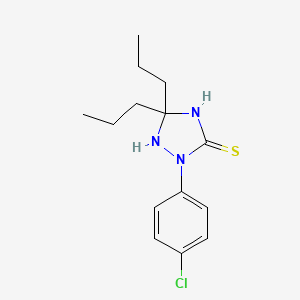

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

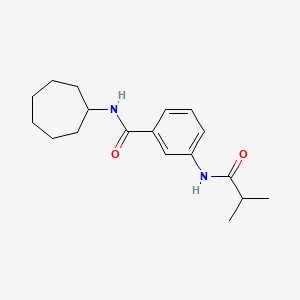

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione, commonly known as CPTT, is a chemical compound with potential applications in the field of medicine and pharmacology. It belongs to the class of triazolidine-3-thione derivatives and has been the subject of extensive research in recent years.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione: has been studied for its potential as an antimicrobial agent. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a candidate for treating bacterial infections and could be particularly useful against strains that have developed resistance to conventional antibiotics .

Anticancer Properties

Research has indicated that derivatives of triazolidine-thione exhibit anticancer activities. By inducing apoptosis and inhibiting cell proliferation, compounds like 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione could be used in the development of new cancer therapies, especially for tumors that are resistant to current treatments .

Antioxidant Effects

The triazolidine-thione moiety is known to possess antioxidant properties, which are crucial in protecting cells from oxidative stress. This compound could be used in scientific studies to explore new antioxidant therapies, potentially contributing to the treatment of diseases caused by oxidative damage .

Anti-inflammatory Applications

Due to its chemical structure, 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione may also serve as an anti-inflammatory agent. It could be incorporated into research for developing medications that treat chronic inflammatory diseases without the side effects associated with steroidal anti-inflammatory drugs .

Enzyme Inhibition

This compound could act as an inhibitor for certain enzymes that are involved in disease processes. By binding to the active sites of these enzymes, it can impede their function, which is a valuable trait in the design of drugs for conditions like Alzheimer’s disease, where enzyme activity is a key factor .

Agricultural Chemical Research

In agriculture, 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione could be explored for its use as a pesticide or herbicide. Its potential to disrupt the life cycle of pests or inhibit the growth of weeds could lead to the development of new, more effective agricultural chemicals .

Mecanismo De Acción

Target of Action

Similar compounds such as pyraclostrobin are known to target the botrytis cinerea and alternaria alternata .

Mode of Action

Compounds with similar structures, like chlorfenapyr, work by disrupting the production of adenosine triphosphate .

Biochemical Pathways

Related compounds like ddt are known to undergo various transformations in the environment, leading to changes in their isomeric composition .

Pharmacokinetics

Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Related compounds like ddt have been studied for their environmental fate, showing remarkable changes and shifts in their isomeric composition due to environmental processes .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3S/c1-3-9-14(10-4-2)16-13(19)18(17-14)12-7-5-11(15)6-8-12/h5-8,17H,3-4,9-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCBXTCEVYECNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984726 |

Source

|

| Record name | 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione | |

CAS RN |

6623-07-0 |

Source

|

| Record name | 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)

![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)

![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)

![2-phenyl-N'-{[5-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}acetohydrazide](/img/structure/B5720030.png)